4-(3-Fluorophenyl)-3-hydroxybenzoic acid
Description
4-(3-Fluorophenyl)-3-hydroxybenzoic acid is a fluorinated aromatic compound featuring a hydroxybenzoic acid backbone substituted with a 3-fluorophenyl group at the 4-position.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEDNMJTKMCUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688742 | |
| Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-24-2 | |
| Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Fluorophenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(3-Fluorophenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Predicted pKa | Applications |
|---|---|---|---|---|---|---|
| 4-(3-Fluorophenyl)-3-hydroxybenzoic acid | Not provided | C₁₃H₉FO₃ | ~244.2 (est.) | 3-OH, 4-(3-F-phenyl) | ~4.0 (est.) | Pharmaceutical intermediates |
| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | 156.11 | 3-OH, 4-F | ~3.9 | Reference standards |
| 4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid | 1261904-07-7 | C₁₃H₈F₂O₃ | 258.20 | 3-OH, 4-(2,3-F₂-phenyl) | ~3.7 | Drug discovery |
| 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid | 927676-33-3 | C₁₄H₁₀O₅ | 258.23 | 3-OH, 4-(4-COOH-phenyl) | 3.95 | MOF synthesis |
| 4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid | 505082-84-8 | C₁₄H₈F₄O₂ | 284.21 | 4-(3-CF₃-4-F-phenyl) | ~2.8 (est.) | High-cost synthetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
